6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis
Chromeno-Pyrrole Core Formation: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.
Substituent Introduction: The 3-(propan-2-yloxy)propyl group is introduced via nucleophilic substitution reactions, often using alkyl halides and appropriate bases.
Final Modifications: The trimethoxyphenyl group is typically introduced through electrophilic aromatic substitution or via coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structural features suggest potential interactions with biological macromolecules, making it a candidate for drug discovery and development. It may exhibit activity against certain enzymes or receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound itself.
Chromeno-Pyrrole Derivatives: Other compounds with similar core structures but different substituents.
Trimethoxyphenyl Derivatives: Compounds featuring the trimethoxyphenyl group but with different core structures.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in the context of scientific research and industrial applications
Properties
Molecular Formula |
C28H33NO7 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H33NO7/c1-15(2)35-10-8-9-29-24(18-13-21(32-5)26(34-7)22(14-18)33-6)23-25(30)19-11-16(3)17(4)12-20(19)36-27(23)28(29)31/h11-15,24H,8-10H2,1-7H3 |
InChI Key |
QAIVFRXXSDRQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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